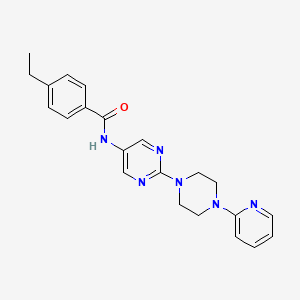

4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

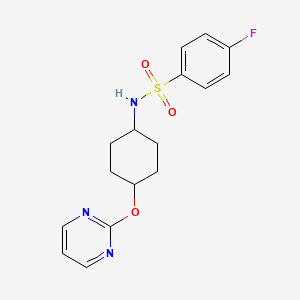

The compound “4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide” is a complex organic molecule. It consists of a pyrimidylpiperazine cation joined by the C1/N3 atoms of each unit . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Synthesis Analysis

The synthesis of this compound is based on the displacement of a nitro group on a benzene ring by a weak nucleophile such as the 18 F anion, a process that suffers from low efficiency . A new series of 2- [4- (pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidylpiperazine cation joined by the C1/N3 atoms of each unit . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The synthesis of this compound is based on the displacement of a nitro group on a benzene ring by a weak nucleophile . A new series of 2- [4- (pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized .Aplicaciones Científicas De Investigación

Novel Compound Synthesis and Biological Activities

The compound 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is part of a broader class of chemicals studied for their potential in various scientific and medicinal applications. While the specific compound has not been directly mentioned in the available research literature, similar compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, anti-tuberculosis, antineoplastic, and antimicrobial properties.

Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and shown to exhibit significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, potentially offering new avenues for therapeutic development (Abu‐Hashem et al., 2020).

Antineoplastic Tyrosine Kinase Inhibitor : Flumatinib, a compound similar in structural complexity to the specified benzamide derivative, has been investigated for its metabolism in chronic myelogenous leukemia patients, highlighting the role of these compounds in cancer treatment through inhibition of tyrosine kinase activity (Gong et al., 2010).

Mycobacterium Tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase, showcasing potential for the development of new antituberculosis agents (Jeankumar et al., 2013).

Antimicrobial Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the versatility of these compounds in combating various microbial strains and offering a template for developing new antimicrobial agents (Rahmouni et al., 2016).

Histone Deacetylase Inhibitor for Cancer Therapy : Research has led to the discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, demonstrating isotype-selective inhibition of histone deacetylases, a key target in cancer therapy due to their role in regulating gene expression (Zhou et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

This interaction could potentially lead to a variety of biological effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s possible that the compound could have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

4-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-17-6-8-18(9-7-17)21(29)26-19-15-24-22(25-16-19)28-13-11-27(12-14-28)20-5-3-4-10-23-20/h3-10,15-16H,2,11-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSCMSBPMBYCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2945288.png)

![1-methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2945289.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2945291.png)

![Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2945297.png)

![3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2945299.png)

![4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2945301.png)

![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)

![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)